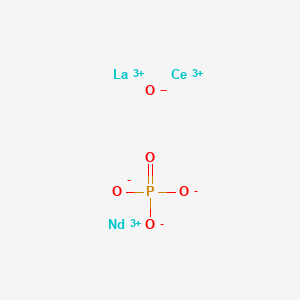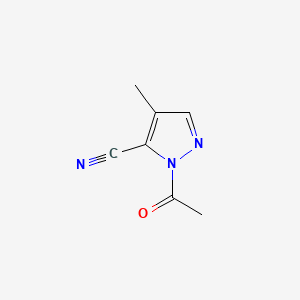![molecular formula C15H14O3 B576409 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone CAS No. 1485-31-0](/img/structure/B576409.png)
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone: is a naturally occurring compound isolated from the resin of the plant genus Xanthorrhoea. It is a type of aromatic compound with the chemical formula C₁₅H₁₄O₃ . This compound is known for its unique structure, which includes an acetyl side-chain and a hydroxyl group, making it a subject of interest in various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone can be synthesized through several methods. One common approach involves the bromination of xanthorrhoeol methyl ether. This process includes dissolving xanthorrhoeol methyl ether in glacial acetic acid and adding a bromine solution. The reaction typically occurs at room temperature, resulting in the formation of dibromo derivatives .
Industrial Production Methods: Industrial production of xanthorrhoeol often involves extraction from the resin of Xanthorrhoea species. The resin is collected and subjected to various purification processes, including chromatography and crystallization, to isolate xanthorrhoeol in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the acetyl side-chain.
Common Reagents and Conditions:
Bromine in glacial acetic acid: Used for bromination reactions.
Hypobromite: Used in attempts to degrade the acetyl side-chain.
Major Products Formed:
Dibromo derivatives: Formed through bromination.
Tetrabromo derivatives: Formed under specific conditions during bromination.
Wissenschaftliche Forschungsanwendungen
1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing various derivatives and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of resins and other industrial materials.
Wirkmechanismus
The mechanism of action of xanthorrhoeol involves its interaction with various molecular targets and pathways. It is known to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and apoptosis. 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone’s effects are mediated through its ability to interact with specific proteins and enzymes, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Pterostilbene: Another aromatic compound with antioxidant properties.
Sakuranetin: Known for its antimicrobial and anti-inflammatory activities.
Pinostrobin: Exhibits various biological activities, including antioxidant and antimicrobial effects.
Uniqueness of 1-[(3S)-7-hydroxy-3-methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-6-yl]ethanone: this compound is unique due to its specific structure, which includes an acetyl side-chain and a hydroxyl group. This structure allows it to undergo specific chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
1485-31-0 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.274 |
InChI |
InChI=1S/C15H14O3/c1-8-6-11-14(9(2)16)12(17)7-10-4-3-5-13(18-8)15(10)11/h3-5,7-8,17H,6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
XPINBVMNENJDHL-QMMMGPOBSA-N |
SMILES |
CC1CC2=C3C(=CC(=C2C(=O)C)O)C=CC=C3O1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)







